7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine
Description
7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-c]pyrimidine core. Its structure includes a chlorine atom at position 7, a chloromethyl group at position 2, and a methylsulfanyl (SMe) group at position 3.
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEWNPRPHCJBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC(=CN21)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable imidazole derivative, followed by chlorination and methylsulfanylation steps.
Cyclization Reaction: The initial step often involves the cyclization of a precursor such as 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-c]pyrimidine core.
Methylsulfanylation: The methylsulfanyl group is typically introduced using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like DMF or toluene.
Major Products
Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.
Oxidized Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfanyl group.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
The imidazo[1,2-c]pyrimidine framework is recognized for its diverse pharmacological properties. Research indicates that derivatives of this compound may exhibit:
Agrochemistry
In agrochemical applications, compounds related to imidazo[1,2-c]pyrimidine are being investigated for their effectiveness as pesticides and herbicides. The unique structure of 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine may allow for the development of new agrochemical agents that can protect crops from pests while minimizing environmental impact.
Materials Science
The stability and reactivity of this compound make it a candidate for use in developing advanced materials such as polymers and coatings. Its ability to act as a building block for more complex heterocyclic compounds opens avenues for creating novel materials with tailored properties for specific applications in electronics and coatings industries .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Cyclization Reaction | Involves cyclization of precursor imidazole derivatives followed by chlorination and methylsulfanylation. |
| Methylsulfanylation | Introduced using methylthiolating agents under basic conditions. |
Mechanism of Action
The mechanism of action of 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Biological Relevance : The methylsulfanyl group at position 5 is associated with antimicrobial activity in related compounds (e.g., compound 12 in , which features a similar C–S bond) .
Physicochemical Properties
- Spectroscopic Data : The C–Cl stretch in the target compound (expected near 744 cm⁻¹, as in ) and molecular ion peaks (e.g., m/z 472 for compound 12) provide benchmarks for characterization .
- Solubility and Stability : The chloromethyl group may reduce solubility in polar solvents compared to the hydroxyl-containing analogue in .
Biological Activity
7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Chemical Formula : C₇H₈Cl₂N₄S
- CAS Number : 1059191-49-9
- Molecular Weight : 219.13 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-c]pyrimidine exhibit significant anti-inflammatory effects. The compound has been tested against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 95.0 >100 | 0.36 |
The IC50 values indicate that this compound shows a stronger inhibitory effect on COX-2 compared to COX-1, suggesting its potential as an anti-inflammatory agent similar to indomethacin, which has an IC50 of 0.21 μM against COX-1 and 2.60 μM against COX-2 .
Anticancer Activity
In vitro studies have shown that imidazo[1,2-c]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that a related pyrimidine derivative significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests that the compound may have potential as an anticancer therapeutic.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators.
- Cell Cycle Arrest : Some studies suggest that imidazo[1,2-c]pyrimidines can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Anti-inflammatory Effects :
- Anticancer Evaluation :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
